molecular formula C14H13ClO B6380753 3-Chloro-5-(2,3-dimethylphenyl)phenol CAS No. 1261904-41-9

3-Chloro-5-(2,3-dimethylphenyl)phenol

Cat. No.: B6380753
CAS No.: 1261904-41-9
M. Wt: 232.70 g/mol
InChI Key: AJTVIZSLDFBQEH-UHFFFAOYSA-N
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Description

3-Chloro-5-(2,3-dimethylphenyl)phenol is a high-purity biphenyl compound offered as a key chemical intermediate for research and development. This compound is structurally characterized as a substituted phenol, a class known for its utility in constructing more complex molecular architectures. Its molecular formula is C14H13ClO, with a molecular weight of 232.71 g/mol. This chemical is designed for use in synthetic chemistry applications, particularly as a building block in pharmaceutical research. Compounds with similar substituted biphenyl and phenolic structures are frequently investigated in medicinal chemistry for their biological activity. For instance, research into structurally related molecules has explored their potential as antagonists for specific G-protein coupled receptors (GPCRs) like NPBWR1 (GPR7), which is a target in studies related to inflammatory pain and feeding behavior . The presence of the phenolic hydroxyl group, the chloro substituent, and the dimethylphenyl group on this molecular scaffold provides multiple sites for further chemical modification, making it a versatile intermediate for structure-activity relationship (SAR) studies and the synthesis of novel chemical entities. The product is provided with a guaranteed purity of not less than 95%, accompanied by batch-specific analytical data. This compound is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-5-(2,3-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-4-3-5-14(10(9)2)11-6-12(15)8-13(16)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTVIZSLDFBQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC(=C2)Cl)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685861
Record name 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-41-9
Record name 5-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically utilizes 3-bromophenol as the starting material and (2,3-dimethylphenyl)boronic acid as the coupling partner. A palladium catalyst—such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]—is employed in a mixture of toluene and ethanol (3:1 v/v) under inert nitrogen atmosphere. Potassium carbonate (K₂CO₃) serves as the base, facilitating transmetalation and reductive elimination steps. The reaction proceeds at 80–120°C for 12–24 hours, achieving moderate to high yields (65–83%).

Key Optimization Parameters:

  • Catalyst Loading: 2–5 mol% Pd(PPh₃)₄ ensures efficient coupling without side reactions.

  • Solvent System: Polar aprotic solvents enhance boronic acid solubility and reaction rate.

  • Temperature Control: Elevated temperatures (>100°C) improve conversion but risk decomposition of sensitive intermediates.

Workup and Purification

Post-reaction, the mixture is filtered to remove palladium residues, and the solvent is evaporated under reduced pressure. The crude product is purified via flash column chromatography using a gradient of petroleum ether and ethyl acetate (95:5 to 80:20). The final compound is isolated as a white crystalline solid.

Nucleophilic Aromatic Substitution

Nucleophilic substitution offers an alternative route, particularly for introducing the chloro group at the meta position relative to the hydroxyl group. This method leverages the activation of the aromatic ring through electron-withdrawing substituents.

Synthesis of the Dimethylphenyl Intermediate

The 2,3-dimethylphenyl moiety is introduced via alkylation of a pre-functionalized phenol derivative. For example, 5-bromomethyl-2,4-dimethylbenzaldehyde is reacted with 4-chloro-2-methylphenol in acetonitrile at 50°C for 3 hours, using K₂CO₃ as the base. The aldehyde group is subsequently reduced to a hydroxyl group via catalytic hydrogenation.

Reaction Scheme:

  • Alkylation:
    5-Bromomethyl-2,4-dimethylbenzaldehyde+4-Chloro-2-methylphenolK2CO3,CH3CN5-((4-Chloro-2-methylphenoxy)methyl)-2,4-dimethylbenzaldehyde\text{5-Bromomethyl-2,4-dimethylbenzaldehyde} + \text{4-Chloro-2-methylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{5-((4-Chloro-2-methylphenoxy)methyl)-2,4-dimethylbenzaldehyde}

  • Reduction:
    AldehydeH2/Pd-C,EtOHThis compound\text{Aldehyde} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{EtOH}} \text{this compound}

Challenges and Solutions

  • Regioselectivity: Competing ortho/para substitution is mitigated by steric hindrance from the methyl groups.

  • Byproduct Formation: Excess K₂CO₃ may lead to hydrolysis of the bromomethyl group; stoichiometric control is critical.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Advantages Disadvantages
Suzuki-Miyaura Coupling65–83%12–24 hHigh regioselectivity; ScalableRequires palladium catalyst; Costly
Nucleophilic Substitution72%3–5 hMild conditions; No transition metalsMulti-step synthesis; Lower yield
Friedel-Crafts AlkylationN/AN/ASimple reagentsPoor regiocontrol; Side reactions

Efficiency and Scalability

The Suzuki-Miyaura method is preferred for large-scale synthesis due to its robustness and reproducibility. In contrast, nucleophilic substitution suits small-scale laboratory preparations where transition metal residues are undesirable .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenols with various functional groups replacing the chlorine atom.

Scientific Research Applications

3-Chloro-5-(2,3-dimethylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2,3-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine atom and the 2,3-dimethylphenyl group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2,3-Dimethylphenyl C₁₄H₁₃ClO ~232.71 (calculated) High lipophilicity; potential use in hydrophobic matrices or bioactive intermediates
3-Chloro-5-methylphenol Methyl C₇H₇ClO 142.58 Antimicrobial agent; industrial disinfectant
3-Chloro-5-(methylsulfanyl)phenol Methylsulfanyl (SCH₃) C₇H₇ClOS 174.65 Enhanced polarity; possible use in sulfhydryl-reactive chemistries

Structural and Electronic Differences

  • Substituent Bulk and Lipophilicity: The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance and lipophilicity compared to the smaller methyl (3-Chloro-5-methylphenol) or polar methylsulfanyl (3-Chloro-5-(methylsulfanyl)phenol) groups. This bulk may reduce solubility in polar solvents but enhance compatibility with hydrophobic environments, such as lipid membranes or polymer matrices .
  • Electronic Effects: The chloro group at the 3-position is electron-withdrawing, activating the phenol ring for electrophilic substitution. However, the dimethylphenyl group (electron-donating via alkyl groups) may counterbalance this effect, creating a unique electronic profile distinct from analogs with simpler substituents .

Functional Implications

  • Antimicrobial Activity: 3-Chloro-5-methylphenol is documented as a disinfectant, leveraging the chloro-phenol motif’s antimicrobial properties.
  • Synthetic Versatility: 3-Chloro-5-(methylsulfanyl)phenol’s SCH₃ group offers reactivity in thiol- or sulfide-based coupling reactions. In contrast, the dimethylphenyl group in the target compound may favor Suzuki-Miyaura or Ullmann-type cross-coupling reactions for constructing complex aromatic systems .

Pharmaceutical Intermediates

The 2,3-dimethylphenyl moiety is structurally similar to substituents in bioactive molecules, such as the cardiovascular agent COR 2861 (), where bulky aromatic groups enhance receptor binding. This suggests that this compound could serve as a precursor for pharmacophores requiring hydrophobic interactions .

Material Science

The compound’s high lipophilicity and thermal stability (inferred from analogs) make it a candidate for UV stabilizers or antioxidants in polymers, akin to butylated hydroxytoluene (BHT) derivatives (). However, its larger size may limit compatibility with certain matrices compared to smaller phenols .

Environmental Considerations

Non-target screening studies () highlight the persistence of halogenated phenols in ecosystems. The dimethylphenyl group in the target compound may increase environmental persistence compared to 3-Chloro-5-methylphenol, necessitating further ecotoxicological evaluation .

Q & A

Q. What are the recommended safety protocols for handling 3-Chloro-5-(2,3-dimethylphenyl)phenol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Ensure containers are tightly sealed .
  • Spill Management: Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste. Avoid release into waterways .
  • Exposure Response: For skin contact, wash with soap and water. For inhalation, move to fresh air and seek medical attention if symptoms persist .

Q. How can researchers determine the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. Ensure crystal quality by optimizing growth conditions (e.g., slow evaporation from a solvent mixture) .
  • Structure Solution: Employ direct methods in SHELXS or SHELXD for phase determination. Refine using SHELXL, adjusting parameters like thermal displacement and occupancy .
  • Visualization: Generate ORTEP diagrams (via ORTEP-3) to represent anisotropic displacement ellipsoids and validate molecular geometry .
  • Validation: Check for crystallographic consistency using tools in the WinGX suite, including R-factor analysis and residual electron density maps .

Q. What synthetic routes are commonly used to prepare halogenated phenolic compounds like this compound?

Methodological Answer:

  • Electrophilic Substitution: Introduce chlorine via Friedel-Crafts alkylation using AlCl₃ as a catalyst. Optimize reaction temperature (e.g., 0–5°C) to minimize side products .
  • Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling to attach the 2,3-dimethylphenyl group to a chlorophenol precursor. Use Pd(PPh₃)₄ as a catalyst in a THF/water mixture .
  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for chlorophenol derivatives?

Methodological Answer:

  • Literature Screening: Adopt a two-step strategy (title/abstract screening followed by full-text review) to filter studies based on relevance and robustness, as outlined in ATSDR guidelines .
  • Data Harmonization: Normalize dose metrics (e.g., mg/kg/day) across studies and account for metabolic differences using in vitro assays (e.g., liver microsomal studies) .
  • Mechanistic Studies: Use molecular docking or QSAR models to correlate structural features (e.g., chloro-substitution patterns) with toxicity endpoints (e.g., oxidative stress biomarkers) .

Q. What strategies optimize crystallization of this compound for high-resolution diffraction studies?

Methodological Answer:

  • Solvent Selection: Screen solvents with varying polarity (e.g., ethanol, acetonitrile, DCM) using microbatch or vapor diffusion methods to identify optimal crystal growth conditions .
  • Temperature Gradients: Perform slow cooling (0.1°C/min) from saturation temperature to promote lattice ordering .
  • Additive Screening: Introduce co-crystallization agents (e.g., crown ethers) to stabilize hydrogen-bonding networks involving the phenolic -OH group .
  • Twinned Data Refinement: For challenging datasets, apply twin-law corrections in SHELXL and validate using the R₁ₐₜᵢₙ and BASF parameters .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Validate poses with molecular dynamics (MD) simulations in GROMACS .
  • Pharmacophore Modeling: Identify critical features (e.g., chloro-substituent position, hydrophobic groups) using Schrödinger’s Phase. Compare against known bioactive chlorophenols .
  • ADMET Profiling: Predict absorption and toxicity via SwissADME and ProTox-II, focusing on logP, bioavailability, and hepatotoxicity scores .

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